molecular formula C10H12ClN B1353664 (R)-2-(2-Chlorophenyl)pyrrolidine CAS No. 823188-58-5

(R)-2-(2-Chlorophenyl)pyrrolidine

Cat. No.: B1353664
CAS No.: 823188-58-5
M. Wt: 181.66 g/mol
InChI Key: AFXDPDJNNABZGP-SNVBAGLBSA-N
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Description

®-2-(2-Chlorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 2-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(2-Chlorophenyl)pyrrolidine typically involves the asymmetric addition of azide to meso-anhydrides, promoted by novel sulfamide-substituted Cinchona alkaloid-based catalysts . This method allows for the smooth conversion of glutaric anhydrides to enantioenriched hemi-acyl azides, which can then be transformed into γ-amino acids or γ-lactams.

Industrial Production Methods: Industrial production of ®-2-(2-Chlorophenyl)pyrrolidine may involve large-scale asymmetric synthesis using organocatalytic processes. The use of Cinchona alkaloid-based catalysts is particularly advantageous due to their efficiency and selectivity in producing enantioenriched products.

Chemical Reactions Analysis

Types of Reactions: ®-2-(2-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include trimethylsilyl azide and organic acid additives.

    Cycloaddition Reactions: Azomethine ylides generated in situ from indenoquinoxalinone and sarcosine are used.

Major Products:

Scientific Research Applications

®-2-(2-Chlorophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(2-Chlorophenyl)pyrrolidine involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels . This interaction modulates the activity of these channels, leading to its anticonvulsant and analgesic effects. The compound’s ability to bind to these molecular targets makes it a valuable tool in studying the modulation of ion channels in neurons.

Comparison with Similar Compounds

Uniqueness: ®-2-(2-Chlorophenyl)pyrrolidine is unique due to its specific interaction with neuronal ion channels and its potential use in developing new pharmacological agents. Its enantioenriched form provides higher selectivity and efficacy in biological systems compared to its racemic counterparts.

Properties

IUPAC Name

(2R)-2-(2-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXDPDJNNABZGP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427992
Record name (R)-2-(2-CHLOROPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823188-58-5
Record name (R)-2-(2-CHLOROPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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